Val-Thr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Val-Thr” is a dipeptide composed of the amino acids valine and threonine . It is used for research and development purposes .

Synthesis Analysis

This compound and other dipeptides based on valine and threonine have been synthesized using a trifluoroacetyl protecting group . The optical rotations of the products were similar to those of samples synthesized using Boc protection, indicating the absence of racemization in the course of introduction and removal of trifluoroacetyl protection .

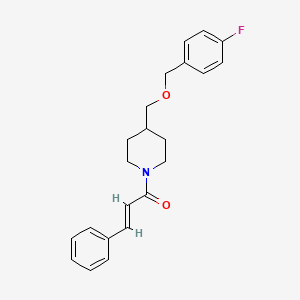

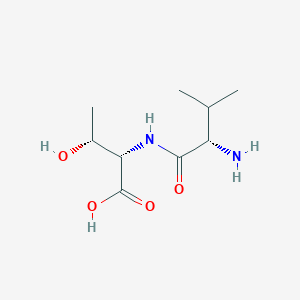

Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O4 . It has a total of 32 bonds, including 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

This compound has an average mass of 218.250 Da and a mono-isotopic mass of 218.126663 Da . More detailed physical and chemical properties such as solubility, melting point, and pKa values were not found in the search results.

Applications De Recherche Scientifique

1. Structural Basis for Double-Sieve Discrimination

Valyl-tRNA synthetase (ValRS) shows a unique mechanism, termed the "double sieve," to discriminate L-valine from similar amino acids like L-isoleucine and L-threonine. The structural study revealed specific pockets in ValRS that accommodate Val and Thr but exclude Ile. This mechanism is essential for accurate protein synthesis and has implications in understanding amino acid selection by tRNA synthetases (Fukai et al., 2000).

2. Role in Side-Chain Conformation

A study focused on hard-sphere models to predict side-chain conformations of amino acids, including Val and Thr. The unique dihedral angle distributions of these amino acids in proteins were explained using steric interactions, contributing to advancements in protein engineering and design (Zhou et al., 2012).

3. Depressor Effect in Hypertensive Mice

The dipeptide Val-Tyr was studied for its depressor action in hypertensive mice. This research indicated the potential of Val-containing dipeptides in modulating blood pressure, especially in the context of the human renin-angiotensin system (Matsui et al., 2003).

4. Isotopic Enrichment Assessment in Amino Acids

A method for assessing 13C isotopic enrichment in Val and Thr was developed, crucial for studying protein metabolism. This research enhances our understanding of amino acid utilization in biological systems (Godin et al., 2007).

5. Investigation of Mutations in Dihydrolipoamide Dehydrogenase

The role of Thr in the enzyme dihydrolipoamide dehydrogenase was explored by substituting it with Val. This study provided insights into how amino acid substitutions can impact enzyme activity, relevant in understanding enzyme mechanisms and diseases related to enzyme dysfunction (Kim, 2002).

6. Impact on Protein Stability

Research on Thr-to-Val mutants in proteins revealed the importance of hydrogen bonds for protein stability. This study contributes to our understanding of protein folding and stability, with implications in protein design (Takano et al., 2003).

Safety and Hazards

Val-Thr is intended for research and development use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Mécanisme D'action

Target of Action

Valine-Threonine (Val-Thr) is a dipeptide composed of the amino acids valine and threonineIt’s known that amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis, energy homeostasis, and immune response .

Mode of Action

For instance, they can be incorporated into proteins during protein synthesis, serve as precursors for other bioactive molecules, or participate in signaling pathways .

Biochemical Pathways

This compound, as a dipeptide of valine and threonine, may be involved in several biochemical pathways. Valine is one of the branched-chain amino acids (BCAAs), which play critical roles in regulating energy homeostasis and nutrition metabolism . Threonine, on the other hand, is an essential amino acid involved in protein synthesis and other metabolic processes .

Pharmacokinetics

In general, amino acids and peptides like this compound are known to have good gastrointestinal absorption and oral bioavailability .

Result of Action

As components of proteins, valine and threonine can influence the structure and function of proteins, which in turn can affect various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of amino acids and peptides . .

Propriétés

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKWABULJAONN-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Can the Val-Thr dipeptide influence the activity of fibroblast growth factor receptors (FGFRs)?

A1: Yes, the inclusion or exclusion of the this compound dipeptide, specifically at the junction of exon 10 and 11, can impact FGFR signaling. This dipeptide is alternatively spliced in FGFRs 1, 2, and 3 through the use of a non-canonical 5' splice site (/GA). While the precise mechanism remains unclear, this alternative splicing event potentially regulates receptor activity, possibly by influencing downstream interactions with other proteins or by altering the receptor's conformation.

Q2: Does the this compound sequence play a role in the biological activity of lactoferrin-derived peptides?

A2: Research suggests that the presence of this compound within certain lactoferrin-derived peptides can contribute to their immunomodulatory activity. Specifically, the tetrapeptide Arg-Pro-Val-Thr, derived from the 575-589 loop of lactoferrin, exhibited immunosuppressive activity in both humoral and cellular immune responses. This highlights the potential importance of the this compound sequence in the context of immune modulation.

Q3: Are there instances where the this compound dipeptide contributes to a protein's susceptibility to enzymatic cleavage?

A3: Research suggests a possible link between the presence of this compound and the susceptibility of proteins to specific proteases. For instance, in the study of acid-resistant urinary trypsin inhibitors, a low-molecular-weight inhibitor UI-C-II was found to have an N-terminal extension of Glu-Val-Thr-Lys when isolated via HPLC, but only Thr-Lys when isolated via immobilized chymotrypsin. This suggests that the presence of the this compound dipeptide might influence the cleavage site of chymotrypsin during the isolation process.

Q4: Is there evidence suggesting the this compound dipeptide can influence the conformation of larger peptides?

A4: While this compound itself is a simple dipeptide, studies using pseudoproline-containing dipeptides, which often incorporate this compound, provide insights into conformational preferences. Research indicates that the presence of this compound within these dipeptides strongly favors a cis conformation of the preceding amide bond. This suggests this compound could influence the folding and overall three-dimensional structure of larger peptides containing this sequence.

Q5: Has the this compound dipeptide been explored as a template for developing enzyme inhibitors?

A5: Yes, researchers have investigated the this compound dipeptide in the design of peptidomimetics for inhibiting oligosaccharyl transferase (OT). Starting with the hexapeptide Bz-Dab-Ala-Thr-Val-Thr-Nph-NH2, modifications replacing this compound with aminobenzoic acid spacers led to the development of potent, non-peptidic OT inhibitors. This underscores the potential of utilizing dipeptide sequences like this compound as a foundation for designing novel enzyme inhibitors.

Q6: What is the significance of the this compound dipeptide in the context of peptide self-assembly?

A6: Research suggests that the presence of this compound within peptides can influence their self-assembly properties. Studies using synthetic peptides, this compound-Thr-Val-Val-NH-NH-Dns and Thr-Val-Thr-Lys-Val-Gly-Thr-Lys-Val-Gly-Thr-Val-Val-NH-NH-Dns, showed that the inclusion of this compound contributed to their ability to self-associate in aqueous solutions. This self-association is a crucial factor influencing the peptides' binding affinity to DNA and their ability to induce DNA compaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)

![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)

![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)